2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Overview
Description
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is a chemical compound that belongs to the family of anthracenes and anthracene derivatives . Anthracenes are three-fused ring systems consisting of three linearly fused benzene rings . This compound has been used as blue fluorescent emissive materials .
Synthesis Analysis
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN . The crude product was purified by column chromatography .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is C34H20Br2 . The InChI code is 1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H .Physical And Chemical Properties Analysis
The molecular weight of the compound is 588.34 . The storage temperature is 28°C . The compound appears as a light yellow to amber to dark green powder or crystal .Scientific Research Applications
Enhanced OLED Efficiency
A study demonstrated the use of anthracene cored molecules, including derivatives similar to 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, for efficiency enhancement in blue fluorescent organic light-emitting diodes (OLEDs). The insertion of an efficiency enhancement layer (EEL) based on these molecules led to a 44% increase in the external quantum efficiency of the devices. This improvement is attributed to the triplet-triplet annihilation (TTA) process within the EEL, which is then transferred to the emitting dye, showcasing the potential of such anthracene derivatives in OLED applications (Lim et al., 2019).
Organic Framework Building Blocks
Research into 1,8-Dichloro-10-(ethynyl)anthracene, a compound with similarities to 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, highlighted its utility as a building block for creating (semi-)rigid organic frameworks. This functionality stems from its ability to serve as a substrate in (cross-)coupling reactions, leading to the synthesis of various linked anthracene derivatives. Such frameworks have potential applications in materials science, including the development of novel organic electronic devices (Lamm et al., 2018).
Advanced Optical Materials
A study on the synthesis and characterization of platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers, including anthracene derivatives, revealed the materials' significant potential in optical applications. These compounds demonstrate strong donor-acceptor interactions, suggesting their use in the development of advanced optical materials with potential applications ranging from photovoltaics to organic electronics (Khan et al., 2004).
Electroluminescent Device Applications
Another research focused on phenanthroimidazole derivatives containing an anthracene moiety for use in blue electroluminescent devices. These materials showed high luminescence efficiency and stability, underlining the role of anthracene derivatives in enhancing the performance of electroluminescent devices (Zhuang et al., 2014).
Novel Blue Emitters for OLEDs
In a study on novel 9,10-di(naphthalen-2-yl)anthracene derivatives, researchers aimed to broaden the π-conjugated system for better OLED performance. These derivatives, by altering electronegativity and connectivity, showcased potential as blue emitters for OLED applications, highlighting the versatility of anthracene-based compounds in electronic device fabrication (Xiang et al., 2016).
properties
IUPAC Name |
2,6-dibromo-9,10-dinaphthalen-2-ylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQURYVBAXSWGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626231 | |
Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |
CAS RN |
561064-15-1 | |
Record name | 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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